Ethylene dipivalate

Description

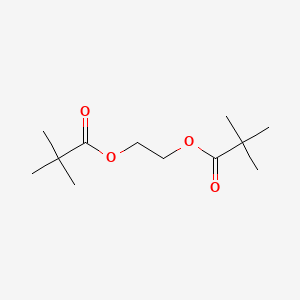

Ethylene dipivalate (CAS: 20267-20-3; C₁₂H₂₂O₄), also known as ethylene glycol bis(2,2-dimethylpropionate), is a diester derived from ethylene glycol and pivalic acid (2,2-dimethylpropanoic acid). Its structure features two bulky pivalate groups attached to a central ethylene backbone, conferring steric hindrance and enhanced stability compared to smaller esters like acetates . This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) reactions, where it acts as an electrophilic partner to generate enantioenriched products with linear enol pivalate units . Its stability under mild reaction conditions and compatibility with diverse substrates (e.g., 3-aryloxindoles) make it a valuable reagent in enantioselective catalysis .

Properties

CAS No. |

20267-20-3 |

|---|---|

Molecular Formula |

C12H22O4 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

2-(2,2-dimethylpropanoyloxy)ethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H22O4/c1-11(2,3)9(13)15-7-8-16-10(14)12(4,5)6/h7-8H2,1-6H3 |

InChI Key |

CECHHHFZXNTPMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene dipivalate is synthesized through the esterification of ethylene glycol with pivalic acid. The reaction typically involves the use of acid catalysts and is carried out under controlled temperature conditions to ensure high yield and purity . The general reaction can be represented as: [ \text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}5\text{H}9\text{COOH} \rightarrow \text{C}{12}\text{H}{22}\text{O}_4 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a batch or continuous reactor, with the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the reaction . The reaction mixture is then subjected to distillation to separate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Ethylene dipivalate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Acid chlorides or anhydrides can be used for acyl substitution reactions.

Major Products:

Oxidation: Pivalic acid and ethylene glycol.

Reduction: Ethylene glycol and pivalic alcohol.

Substitution: Various esters depending on the substituent introduced.

Scientific Research Applications

Ethylene dipivalate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethylene dipivalate exerts its effects is primarily through its ester functional group. The ester group can undergo hydrolysis to release ethylene glycol and pivalic acid, which can then participate in various biochemical pathways . The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and subsequent metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylene dipivalate belongs to a class of geminal dicarboxylates. Below, its properties and applications are contrasted with structurally related compounds:

Table 1: Comparative Analysis of this compound and Analogous Esters

Key Findings from Comparative Studies:

Reactivity in Catalysis :

- This compound outperforms smaller esters (e.g., diacetates) in Pd-AAA due to its steric bulk, which minimizes side reactions and enhances regioselectivity . For instance, allylidene dipivalate reacts with 3-aryloxindoles to yield enantioenriched products with >90% enantiomeric excess (ee) under mild conditions .

- In contrast, iodotoluene dipivalate serves as an oxidant in C–H fluorination, where its pivalate groups stabilize reactive iodine(III) intermediates (e.g., ArIF₂) .

Biological Activity: Diacetates (e.g., rac-9 in ET-CORMs) exhibit higher nitric oxide (NO) inhibition (66% at 20 μM) but greater toxicity compared to dipivalates (rac-15, 42% inhibition at 25 μM), which trade reduced activity for lower cytotoxicity .

Synthetic Utility: this compound’s stability allows one-pot conversions, such as Michael additions to acrolein, yielding aldehydes without intermediate isolation . Monopivalate derivatives (e.g., 15-α-methoxypuupehenol monopivalate) are easier to synthesize but lack the steric advantages of dipivalates, limiting their use in stereoselective reactions .

Electronic and Steric Effects :

- Pivalate’s κ²-binding mode in ruthenium complexes (e.g., cyclometalation reactions) provides superior transition-state stabilization compared to κ¹-bound acetates, accelerating reaction rates .

Biological Activity

Ethylene dipivalate (EDP) is a compound that has garnered attention for its potential biological activities, particularly in the context of its use as a plasticizer and in various industrial applications. This article reviews the biological activity of EDP, focusing on its metabolic pathways, toxicological profile, and potential endocrine effects.

Chemical Structure and Properties

This compound is an ester derived from ethylene glycol and pivalic acid. Its chemical formula is , and it is characterized by the following structural features:

- Ester Linkages : The presence of ester bonds contributes to its plasticizing properties.

- Hydrophobic Characteristics : EDP's hydrophobic nature influences its interaction with biological systems.

Metabolism and Toxicokinetics

Research indicates that EDP is rapidly absorbed and metabolized in vivo. In a study involving Sprague-Dawley rats, EDP was administered orally, and the results showed:

- Rapid Absorption : Significant absorption occurred within the first 24 hours post-administration.

- Excretion : Approximately 47% to 72% of the administered dose was excreted through renal pathways within 5 to 10 days, with a notable portion eliminated in urine as O-glucuronides .

The metabolic fate of EDP suggests that it undergoes hydrolysis, yielding pivalic acid and ethylene glycol as metabolites. These metabolites are known for their distinct biological activities, which could influence the overall toxicity profile of EDP.

Toxicological Profile

The safety assessment of EDP has been conducted through various studies focusing on its potential toxic effects:

- Acute Toxicity : In acute toxicity studies, no significant adverse effects were observed at doses up to 1000 mg/kg in rats. The no-observed-adverse-effect-level (NOAEL) was established at this dosage .

- Chronic Exposure : Long-term exposure studies indicated reversible changes in liver enzyme activities without morphological evidence of toxicity .

Case Studies and Research Findings

Several case studies provide insights into the biological activity and safety of EDP:

Q & A

Basic Research Questions

Q. How to design a robust experimental protocol for assessing Ethylene dipivalate’s purity and stability under varying environmental conditions?

- Methodological Answer :

- Step 1 : Predefine analytical parameters (e.g., HPLC conditions, temperature ranges for stability testing) and validation criteria (e.g., acceptance thresholds for purity ≥98%) .

- Step 2 : Use thermogravimetric analysis (TGA) to assess thermal stability, with controlled humidity chambers to simulate environmental stress. Include triplicate runs to ensure reproducibility .

- Step 3 : Document handling of outliers (e.g., anomalous TGA curves) using sensitivity analyses, as outlined in pre-specified analysis plans .

- Data Presentation : Tabulate purity percentages, degradation thresholds, and confidence intervals across conditions (e.g., 25°C vs. 40°C).

Q. What spectroscopic techniques are optimal for characterizing this compound, and how can researchers resolve spectral ambiguities?

- Methodological Answer :

- Technique Selection : Combine H/C NMR for structural elucidation, FT-IR for functional group verification, and mass spectrometry (MS) for molecular weight confirmation .

- Ambiguity Resolution :

- Overlapping NMR peaks: Apply deuterated solvents or 2D NMR techniques (e.g., COSY, HSQC) .

- IR band conflicts: Compare with reference spectra from authenticated standards .

- Validation : Cross-check results against computational models (e.g., DFT simulations) to validate spectral assignments .

Q. How can researchers formulate this compound-focused hypotheses that address gaps in existing literature?

- Methodological Answer :

- Step 1 : Conduct a systematic review to identify understudied areas (e.g., catalytic applications, biodegradation pathways) using databases like SciFinder and PubMed .

- Step 2 : Frame hypotheses using the PICO framework (Population: this compound; Intervention: e.g., novel synthesis routes; Comparison: traditional methods; Outcomes: yield, purity) .

- Step 3 : Ensure hypotheses are testable within resource constraints (e.g., lab equipment availability) .

Advanced Research Questions

Q. How should researchers reconcile contradictory data from chromatographic and spectroscopic methods when analyzing this compound’s reactivity?

- Methodological Answer :

- Root-Cause Analysis :

- Instrument Calibration : Verify HPLC column efficiency (e.g., plate count >2000) and NMR shimming .

- Sample Integrity : Test for degradation (e.g., via LC-MS to detect byproducts) .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity affecting reactivity measurements) .

- Documentation : Report discrepancies in supplementary materials with a rationale for preferred methods .

Q. What advanced statistical models are suitable for analyzing this compound’s structure-activity relationships in catalytic applications?

- Methodological Answer :

- Model Selection : Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP, molar refractivity, and HOMO-LUMO gaps .

- Validation : Apply bootstrapping or k-fold cross-validation to avoid overfitting, ensuring R >0.7 .

- Data Integration : Combine experimental kinetic data with computational docking studies (e.g., AutoDock Vina) to validate mechanistic hypotheses .

Q. What methodological framework ensures comprehensive coverage in a scoping review of this compound’s applications?

- Methodological Answer :

- Step 1 : Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025, excluding patents) .

- Step 2 : Use PRISMA-ScR guidelines for literature screening, data extraction, and thematic synthesis .

- Step 3 : Consult domain experts to validate gaps (e.g., industrial vs. biomedical applications) and refine research trajectories .

Q. How to ensure reproducibility in this compound synthesis protocols across labs?

- Methodological Answer :

- Protocol Standardization :

- Reagent Purity : Specify suppliers and batch numbers (e.g., Sigma-Aldridge, ≥99% purity) .

- Reaction Monitoring : Use in-situ techniques (e.g., ReactIR for real-time kinetics) .

- Data Sharing : Publish raw NMR/FID files and chromatograms in open repositories (e.g., Zenodo) with metadata .

- Collaborative Validation : Partner with independent labs for inter-laboratory studies, reporting Cohen’s κ for methodological agreement .

Methodological Notes

- Data Tables : For comparative studies, include columns for method type, parameters (e.g., LOD/LOQ), and uncertainty ranges (e.g., ±2σ) .

- Ethical Compliance : Align with institutional guidelines for chemical safety and data transparency, avoiding leading questions in surveys .

- Bias Mitigation : Use double-blind data analysis (e.g., third-party statisticians) for contentious findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.